

MRX-2843: A Technical Guide to Dual MERTK/FLT3 Inhibition in Oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRX-2843

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Abstract

MRX-2843 (also known as UNC2371) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting both MERTK and FLT3 receptor tyrosine kinases.[1][2] These kinases are critical drivers in various hematologic malignancies and solid tumors, with their aberrant activation leading to increased cell proliferation, survival, and drug resistance.[3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical development of **MRX-2843**, focusing on its mechanism of action, pharmacological properties, and therapeutic potential. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.

Introduction: The Rationale for Dual MERTK/FLT3 Inhibition

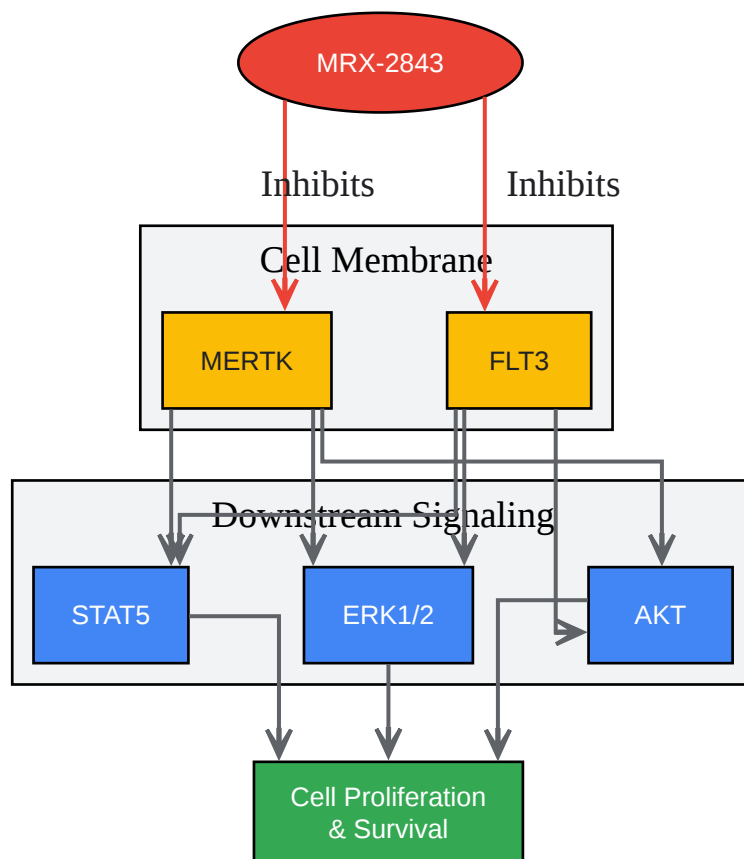
FMS-like tyrosine kinase 3 (FLT3) is one of the most frequently mutated genes in acute myeloid leukemia (AML), with internal tandem duplications (FLT3-ITD) being particularly common and associated with a poor prognosis.[6] While several FLT3 inhibitors have been developed, resistance often emerges through secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.[7][8]

Mer tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a key player in oncogenesis and immune evasion.[4] Overexpressed in 80-90% of AML cases, MERTK activation contributes to leukemogenesis and is implicated in resistance to conventional therapies.[5][9][10]

The dual inhibition of both MERTK and FLT3 by **MRX-2843** presents a rational therapeutic strategy to overcome resistance mechanisms and provide a more durable response in AML and potentially other cancers.[7][8]

Mechanism of Action

MRX-2843 is a type 1 tyrosine kinase inhibitor that binds to the ATP-binding pocket of MERTK and FLT3, preventing their phosphorylation and subsequent activation.[3][7] This blockade of kinase activity abrogates downstream signaling pathways crucial for cancer cell survival and proliferation, including the STAT5, ERK1/2, and AKT pathways.[1][9] By inhibiting both MERTK and FLT3, **MRX-2843** can effectively target leukemia cells that are dependent on either or both of these kinases for their growth and survival.[8]



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Figure 1: MRX-2843 Signaling Pathway Inhibition

Quantitative Data

In Vitro Potency

Target	Assay Type	IC50 (nM)	Reference
MERTK	Enzymatic	1.3	[1]
FLT3	Enzymatic	0.64	[1]
Kasumi-1 (MERTK-dependent)	Cell Proliferation	143.5 ± 14.1	[1]

Cellular Activity in AML Cell Lines

Cell Line	Treatment	Effect	Result	Reference
Kasumi-1	50 nM MRX-2843	Inhibition of Colony Formation	62.3% ± 6.4%	[1]
Kasumi-1	100 nM MRX-2843	Inhibition of Colony Formation	84.1% ± 7.8%	[1]
NOMO-1	100 nM MRX-2843	Inhibition of Colony Formation	54.8% ± 18.1%	[1]
NOMO-1	150 nM MRX-2843	Apoptosis/Dead Cells	34.1% ± 5.6%	[1]
NOMO-1	300 nM MRX-2843	Apoptosis/Dead Cells	67.1% ± 2.7%	[1]

In Vivo Efficacy in Murine Xenograft Models

Xenograft Model	Treatment	Median Survival (vs. Vehicle)	P-value	Reference
MOLM-14 (Parental)	MRX-2843	121 days vs. 36 days	<0.001	[1]
MOLM-14 (Parental)	Quizartinib	172.5 days vs. 40 days	<0.001	[1]
MOLM-14 (D835Y)	MRX-2843	Not specified, but prolonged survival	Not specified	[7]
MOLM-14 (D835Y)	Quizartinib	45 days vs. 36 days	<0.001	[1]

Pharmacokinetic Properties

Parameter	Value	Conditions	Reference
Oral Bioavailability	78%	3 mg/kg dose	[1]
C _{max}	1.3 µM	3 mg/kg dose	[1]
t _{1/2}	4.4 hours	3 mg/kg dose	[1]

Experimental Protocols

Kinase Inhibition Assay (Enzymatic)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **MRX-2843** against purified MERTK and FLT3 kinases.
- Materials: Recombinant human MERTK and FLT3 kinase domains, ATP, appropriate peptide substrate, kinase buffer, **MRX-2843** serial dilutions, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 1. Prepare serial dilutions of **MRX-2843** in DMSO.

2. In a 384-well plate, add the kinase, peptide substrate, and **MRX-2843** dilution.
3. Initiate the kinase reaction by adding ATP.
4. Incubate at room temperature for a specified time (e.g., 60 minutes).
5. Stop the reaction and measure the amount of ADP produced using a luminometer.
6. Calculate the percentage of kinase inhibition for each **MRX-2843** concentration relative to a DMSO control.
7. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

- Objective: To assess the effect of **MRX-2843** on the proliferation and viability of AML cell lines.
- Materials: AML cell lines (e.g., Kasumi-1, NOMO-1, MOLM-14), appropriate cell culture medium, **MRX-2843** serial dilutions, and a cell viability reagent (e.g., CellTiter-Glo®).
- Procedure:
 1. Seed cells in a 96-well plate at a predetermined density.
 2. Allow cells to adhere overnight (if applicable).
 3. Treat cells with serial dilutions of **MRX-2843** or DMSO vehicle control.
 4. Incubate for a specified period (e.g., 72 hours).
 5. Add the cell viability reagent and measure luminescence according to the manufacturer's instructions.
 6. Normalize the data to the DMSO control and calculate the IC50 value.

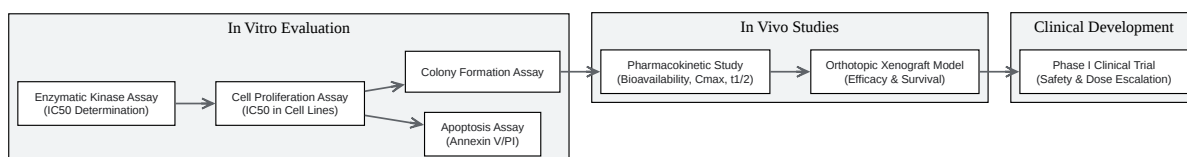
Apoptosis Assay (Annexin V/PI Staining)

- Objective: To quantify the induction of apoptosis in AML cells following treatment with **MRX-2843**.
- Materials: AML cell lines, **MRX-2843**, Annexin V-FITC, Propidium Iodide (PI), binding buffer, and a flow cytometer.
- Procedure:
 1. Treat cells with **MRX-2843** or DMSO for a specified time (e.g., 48 hours).
 2. Harvest and wash the cells with PBS.
 3. Resuspend the cells in binding buffer.
 4. Add Annexin V-FITC and PI to the cell suspension.
 5. Incubate in the dark at room temperature for 15 minutes.
 6. Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Murine Orthotopic Xenograft Model

- Objective: To evaluate the in vivo efficacy of orally administered **MRX-2843** in a clinically relevant animal model of AML.
- Materials: Immunocompromised mice (e.g., NSG), human AML cell line expressing luciferase, **MRX-2843** formulated for oral gavage, vehicle control, and an in vivo imaging system.
- Procedure:
 1. Inject luciferase-expressing AML cells intravenously into the mice.
 2. Monitor disease progression through bioluminescence imaging.
 3. Once the disease is established, randomize the mice into treatment and control groups.

4. Administer **MRX-2843** or vehicle control daily by oral gavage.
5. Monitor tumor burden and animal survival.
6. Analyze the data using Kaplan-Meier survival curves and statistical tests.



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Figure 2: Preclinical to Clinical Development Workflow for **MRX-2843**

Clinical Development

MRX-2843 is currently being investigated in several clinical trials for the treatment of hematologic malignancies and solid tumors.

- NCT04872478: A Phase 1, open-label, dose-escalation study evaluating the safety and pharmacokinetics of **MRX-2843** in adolescents and adults with relapsed/refractory AML, acute lymphoblastic leukemia (ALL), or mixed phenotype acute leukemia (MPAL).[6][7] Patients receive continuous oral **MRX-2843** in 28-day cycles.[7]
- NCT04946890: A Phase 1/2 study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **MRX-2843** as a single agent in patients with relapsed or refractory AML with FLT3 mutations.[1][6] The study consists of a dose-escalation phase (Ia) and a dose-expansion phase (Ib).[1]
- Phase 1b in NSCLC (NCT04762199): A study investigating **MRX-2843** in combination with osimertinib in patients with advanced EGFR-mutant non-small cell lung cancer.[3] This trial explores the role of MERTK in resistance to EGFR inhibitors.[2][3]

Conclusion

MRX-2843 is a promising dual MERTK/FLT3 inhibitor with a strong preclinical rationale and demonstrated activity in various models of leukemia. Its ability to overcome resistance-conferring FLT3 mutations and its favorable pharmacokinetic profile support its ongoing clinical development. The results from the current clinical trials will be crucial in defining the therapeutic role of **MRX-2843** in the treatment of AML and other cancers. This technical guide provides a foundational resource for researchers and clinicians interested in the continued investigation and application of this novel targeted therapy.

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- To cite this document: BenchChem. [MRX-2843: A Technical Guide to Dual MERTK/FLT3 Inhibition in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609337#mrx-2843-dual-mertk-flt3-inhibition-pathway]

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